molecular formula C22H20ClN3O5 B10948382 (2E)-3-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

(2E)-3-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-3-yl)prop-2-en-1-one

Cat. No.: B10948382
M. Wt: 441.9 g/mol
InChI Key: KHISWXOFIXUVGH-QPJJXVBHSA-N
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Description

(E)-3-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate aldehyde and ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions using reagents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under microwave irradiation.

Major Products Formed

    Oxidation: Quinones, phenolic compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the nitro and chloro groups enhances its biological activity, making it a promising lead compound for therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-{3-[(2-BROMO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
  • (E)-3-{3-[(2-CHLORO-4-METHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-{3-[(2-CHLORO-4-NITROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C22H20ClN3O5

Molecular Weight

441.9 g/mol

IUPAC Name

(E)-3-[3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl]-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C22H20ClN3O5/c1-3-25-11-10-19(24-25)20(27)7-4-15-5-8-21(30-2)16(12-15)14-31-22-9-6-17(26(28)29)13-18(22)23/h4-13H,3,14H2,1-2H3/b7-4+

InChI Key

KHISWXOFIXUVGH-QPJJXVBHSA-N

Isomeric SMILES

CCN1C=CC(=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

CCN1C=CC(=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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